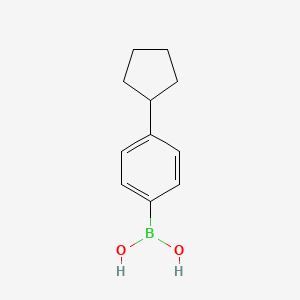

4-Cyclopentylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(4-cyclopentylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWADWZIYSSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400724 | |

| Record name | 4-Cyclopentylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945837-57-0 | |

| Record name | 4-Cyclopentylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopentylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Characteristics of 4 Cyclopentylphenylboronic Acid

Molecular Structure and Properties

The molecular structure of this compound features a phenyl ring substituted with a cyclopentyl group at the para position relative to the boronic acid functional group.

| Property | Value |

| Chemical Formula | C₁₁H₁₅BO₂ |

| Molecular Weight | 190.05 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 135-140 °C |

| Solubility | Soluble in organic solvents like methanol, ethanol, and THF. |

Spectroscopic Data Analysis

Spectroscopic techniques are crucial for confirming the structure and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methine proton of the cyclopentyl group, and the methylene (B1212753) protons of the cyclopentyl ring. The protons of the boronic acid hydroxyl groups may appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic resonance): The carbon NMR spectrum would display distinct peaks for the different carbon atoms in the phenyl and cyclopentyl groups, as well as the carbon atom attached to the boron.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Applications of 4 Cyclopentylphenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions Utilizing 4-Cyclopentylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad applicability and the low toxicity of its boron-based reagents. nih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or triflate. rsc.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The palladium-catalyzed coupling of this compound with various aryl or heteroaryl halides is a widely employed method for the synthesis of biaryl compounds. The reaction's efficiency is often influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of highly active phosphine (B1218219) ligands can enable reactions at low catalyst loadings and even at room temperature for aryl chlorides. researchgate.net The reaction is tolerant of a wide array of functional groups, making it a valuable tool in complex molecule synthesis. youtube.comuwindsor.ca

A recent development has shown the utility of carboxylic-phosphoric anhydrides as highly reactive electrophiles in Suzuki-Miyaura reactions, allowing for the synthesis of ketones under inorganic base-free conditions with broad substrate scope. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Halide | Aryl/Heteroaryl/Vinylboronic Acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | RT-110 | Good to Excellent | researchgate.net |

| Indole/Azaindole/Oxindole Chlorides | Various Boronic Acids | P1 Precatalyst | K3PO4 | Dioxane/Water | 60 | 91-99 | nih.gov |

| Carboxylic-Phosphoric Anhydrides | Arylboronic Acids | Pd Catalyst | Base-Free | Not Specified | Not Specified | High | nih.gov |

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.org The exact mechanism of this transfer has been a subject of extensive research. Two primary pathways are generally considered: one involving the reaction of a palladium halide complex with a boronate species (formed by the reaction of boronic acid with a base), and another involving the reaction of a palladium hydroxo complex with a neutral boronic acid. researchgate.netnih.gov

Studies have shown that under typical Suzuki-Miyaura conditions with a weak base and aqueous solvent, the pathway involving the palladium hydroxo complex and the neutral organoboron compound is often favored. nih.gov The rate of transmetalation can be significantly influenced by the nature of the boronic acid derivative. For example, boronic esters can undergo transmetalation directly without prior hydrolysis, and certain esters can lead to a significant acceleration of the transmetalation step compared to the parent boronic acid. nih.gov The key factors influencing the transfer of the organic moiety are the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have also provided insights, suggesting that transmetalation can proceed through a concerted mechanism. rsc.org The fluorophilicity of boron, for instance, can facilitate efficient, base-free transmetalation in certain systems. rsc.org

While the Suzuki-Miyaura reaction is broadly applicable, its success with electronically and sterically demanding substrates can be challenging. The coupling of sterically hindered aryl halides, particularly those with ortho-substituents, often requires specialized ligands and conditions to achieve good yields. researchgate.netrsc.org The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of the reaction to include the synthesis of highly hindered biaryls. researchgate.net

However, limitations still exist. The presence of certain acidic functional groups on the boronic acid, such as carboxylic acids or phenols, can inhibit the reaction. nih.gov Very unstable boronic acids that are prone to protodeboronation can also lead to low product yields, especially under higher temperature conditions. nih.gov Furthermore, the coupling of two heterocyclic partners can be particularly difficult and may require higher catalyst loadings. nih.gov In some cases of extreme steric hindrance, interesting side reactions like C-H bond functionalization-cross-coupling sequences can occur. researchgate.net

Table 2: Performance with Challenging Substrates

| Substrate Type | Challenge | Key Solution/Observation | Reference |

|---|---|---|---|

| Sterically Hindered Aryl Halides | Low reaction rates and yields. | Use of bulky, electron-rich phosphine ligands (e.g., SPhos, AntPhos). researchgate.netrsc.org | researchgate.netrsc.org |

| Unprotected Nitrogen-Rich Heterocycles | Inhibition of the Pd catalyst by acidic NH groups. | Development of specific precatalysts and milder reaction conditions. nih.gov | nih.gov |

| Unstable Boronic Acids | Protodeboronation leading to low yields. | Milder conditions and shorter reaction times are beneficial. nih.gov | nih.gov |

| Heterobiaryl Synthesis | Difficult coupling of two different heterocycles. | Higher catalyst loadings and specific ligands (e.g., RuPhos) may be required. nih.gov | nih.gov |

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a valuable method for the formation of aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an aryl boronic acid with an N-H or O-H containing compound, such as an amine or alcohol, to form the corresponding aryl amine or aryl ether. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the air, offering a milder alternative to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net

The reaction is believed to proceed through the formation of a copper-aryl complex, followed by the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the final product. wikipedia.org The scope of the reaction is broad, encompassing a variety of amines, amides, ureas, and other nucleophiles. organic-chemistry.org Recent advancements have expanded the methodology to include the use of boronic acid pinacol (B44631) esters as coupling partners. nih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Heck-type)

Beyond the Suzuki-Miyaura and Chan-Lam reactions, organoboron reagents like this compound can participate in other metal-catalyzed transformations. One such example is the Heck-type reaction, which traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org While the classic Heck reaction does not directly use boronic acids as the primary coupling partner, there are variations and related processes where organoboron compounds can be involved. For instance, Mizoroki-Heck type reactions have been developed that utilize organoboron reagents with alkenes and alkynes, often with a palladium catalyst and an oxidant like copper(II) acetate. organic-chemistry.org These reactions expand the utility of boronic acids in C-C bond formation beyond the traditional Suzuki-Miyaura framework. The Heck reaction is known for its high functional group tolerance and is often stereoselective, typically favoring the formation of the trans-alkene product. youtube.com

Radical Chemistry Involving this compound

The generation of radical intermediates from stable precursors under mild conditions has revolutionized synthetic chemistry. This compound, like other organoboronic acids, can be a valuable precursor for the formation of aryl radicals, which can then participate in a variety of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

While this compound itself generates an aryl radical, the principles of radical generation from boronic acids are broadly applicable. Alkylboronic acids, for instance, are known to be precursors to alkyl radicals. However, their high oxidation potentials have traditionally limited their use in visible-light-induced photocatalytic reactions. organic-chemistry.org Recent advancements have shown that the oxidation potential of alkylboronic acids can be lowered through activation with an inorganic phosphorus compound, such as K₃PO₄, enabling them to act as alkyl radical precursors under photoredox conditions. organic-chemistry.orgnih.govnih.gov This activation is believed to occur through coordination of the activating agent with the empty p-orbital of the boron atom, which facilitates single-electron oxidation by an excited photocatalyst. nih.gov

Another strategy involves the use of amide solvents like N,N-dimethylacetamide (DMA), which can engage in hydrogen-bonding interactions with boronic acids. acs.org This interaction forms a redox-active complex that lowers the oxidation potential of the boronic acid, thereby facilitating the generation of alkyl radicals under mild, visible-light photocatalysis. acs.org Although these methods are described for alkylboronic acids, similar principles of forming redox-active complexes could potentially be applied to arylboronic acids like this compound.

The generation of radicals from boronic acids is often achieved through photoredox catalysis. organic-chemistry.orgorganic-chemistry.org In a typical cycle, a photocatalyst, upon excitation by visible light, oxidizes a complex formed between the boronic acid and a base (or solvent). organic-chemistry.orgacs.org This single-electron transfer (SET) process generates a radical species. organic-chemistry.org

For instance, in a system using an iridium-based photocatalyst and K₃PO₄, the proposed mechanism involves the formation of a complex between the alkylboronic acid and the phosphate. organic-chemistry.org The excited photocatalyst oxidizes this complex, leading to the formation of an alkyl radical. This radical can then engage in various synthetic transformations, such as addition to an α-trifluoromethyl arylalkene. The resulting radical intermediate is then reduced by the photocatalyst to a carbanion, which subsequently eliminates to form the final product. organic-chemistry.org

Deuterium-labeling studies and DFT calculations have supported mechanisms involving the single-electron reduction of radical intermediates by the reduced-state photocatalyst. wikipedia.org The process is generally characterized by its mild reaction conditions and excellent functional group tolerance. organic-chemistry.orgwikipedia.org

Table 1: Key Mechanistic Steps in Photo-induced Radical Generation from Boronic Acids

| Step | Description | Key Intermediates |

| 1. Activation | The boronic acid forms a complex with a Lewis base (e.g., K₃PO₄) or a hydrogen-bonding solvent (e.g., DMA). organic-chemistry.orgacs.org | Redox-active boronate complex |

| 2. Photoexcitation | A photocatalyst absorbs visible light and is promoted to an excited state. | Excited photocatalyst |

| 3. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the activated boronic acid complex. organic-chemistry.orgacs.org | Aryl/Alkyl radical, Reduced photocatalyst |

| 4. Radical Reaction | The generated radical participates in the desired chemical transformation (e.g., addition to an alkene). organic-chemistry.org | Radical adduct |

| 5. Product Formation & Catalyst Regeneration | The radical adduct is converted to the final product, and the photocatalyst is regenerated. organic-chemistry.org | Final product, Ground-state photocatalyst |

The aryl radical generated from this compound under photoredox conditions would be a highly reactive intermediate capable of forming new C-C and C-heteroatom bonds. While specific examples utilizing this compound are not prevalent in the reviewed literature, the general methodologies are well-established for a range of substituted arylboronic acids. researchgate.net

C-C Bond Formation: The generated aryl radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex molecules. rsc.orgprinceton.edunih.gov These radical additions are powerful tools for constructing the carbon skeletons of organic compounds. rsc.orgprinceton.edu Dual catalysis systems, combining photoredox catalysis with nickel catalysis, have emerged as a robust strategy for C(sp³)–C bond formation from C(sp³)–H partners. nih.govajol.info

C-Heteroatom Bond Formation: The formation of C-N, C-O, and C-P bonds can also be achieved through radical pathways. For instance, photoredox/nickel dual catalysis has been successfully applied to the formation of C-P bonds from aryl iodides and diarylphosphine oxides. nih.gov This methodology was the first of its kind to demonstrate C-heteroatom bond formation using this dual catalytic system. nih.gov Similarly, photoredox-initiated C-N bond formation has been demonstrated through the arylation of gold(I)-amide complexes. nih.gov The radical decarboxylative coupling of N-hydroxyphthalamide (NHP) esters with various nitrogen nucleophiles is another prominent method for C-N bond formation. researchgate.net

Table 2: Potential Radical Coupling Partners for the 4-Cyclopentylphenyl Radical

| Coupling Partner Class | Bond Formed | Example Reaction Type |

| Alkenes/Alkynes | C-C | Radical addition/cyclization rsc.orgprinceton.edu |

| (Hetero)arenes | C-C | Minisci-type reactions |

| Diarylphosphine oxides | C-P | Photoredox/Nickel dual catalysis nih.gov |

| Amides/Amines | C-N | Photoredox-initiated coupling nih.gov |

| Azoles | C-N | Organophotoredox-catalyzed N-alkylation/arylation researchgate.net |

Multi-component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. acs.org

The Petasis reaction, or Petasis borono-Mannich (PBM) reaction, is a prominent MCR that involves the reaction of an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgacs.org This reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and the stability of the boronic acid starting materials. wikipedia.orgacs.org

The reaction typically proceeds by the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the intermediate (if present, as in the case of α-hydroxy aldehydes or when using glyoxylic acid) or the solvent to form a boronate complex. This is followed by the intramolecular transfer of the organic group from the boron to the iminium carbon, which is often irreversible and drives the reaction to completion. organic-chemistry.orgwikipedia.orgajol.info

While the Petasis reaction is well-documented for a variety of aryl- and vinylboronic acids, specific examples detailing the use of this compound are not explicitly covered in the surveyed literature. However, the general scope of the reaction suggests that sterically hindered arylboronic acids can participate, although sometimes requiring more forcing conditions like microwave heating. organic-chemistry.org Given its structure, this compound would be expected to undergo Petasis reactions, providing access to α-(4-cyclopentylphenyl) substituted amines, which are valuable scaffolds in medicinal chemistry. The reaction tolerates a wide array of amines and carbonyl components, making it a powerful tool for generating molecular diversity. organic-chemistry.orgacs.org

Table 3: Components and Products of a Hypothetical Petasis Reaction with this compound

| Amine Component | Carbonyl Component | Boronic Acid | Expected Product |

| Secondary Amine (e.g., Dibenzylamine) | Aldehyde (e.g., Glyoxylic Acid) | This compound | α-(4-Cyclopentylphenyl)-N,N-dibenzylglycine |

| Primary Amine (e.g., Benzylamine) | α-Hydroxy Aldehyde (e.g., L-Glyceraldehyde) | This compound | β-Amino alcohol derivative |

| Aniline | Paraformaldehyde | This compound | N-(4-Cyclopentylphenyl)methylaniline |

The products of reactions involving this compound, such as those from Petasis or radical reactions, are often highly functionalized molecules that can serve as key intermediates in the synthesis of more complex targets, including natural products and pharmaceuticals. acs.orgacs.org

A key feature of MCRs like the Petasis reaction is their ability to be integrated into cascade or sequential reaction sequences. acs.org For example, a Petasis reaction can be followed by an intramolecular Diels-Alder reaction in a one-pot process to rapidly construct complex polycyclic frameworks. Similarly, a Petasis reaction can be combined with a subsequent Ugi reaction to synthesize highly substituted dipeptides. organic-chemistry.org

The radical-derived products can also be elaborated further. The introduction of the 4-cyclopentylphenyl moiety via a radical C-C or C-heteroatom bond formation can be a strategic step in a longer synthetic route, leveraging the mild and functional-group-tolerant nature of photoredox catalysis. rsc.org While specific cascade sequences starting from this compound are not detailed in the available literature, the principles of these integrated synthetic strategies are well-established and represent a powerful application for this versatile reagent. acs.org

Medicinal Chemistry and Chemical Biology Research with 4 Cyclopentylphenylboronic Acid

Boronic Acids as Bioisosteres and Enzyme Inhibitors

Boronic acids are widely recognized for their ability to act as bioisosteres of carboxylic acids and as potent enzyme inhibitors. This activity stems from the boron atom's ability to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active sites of various enzymes.

Proteasome Inhibitors and Anti-Cancer Agents (General Boronic Acid Context)

In the realm of oncology, boronic acid derivatives have made a significant impact as proteasome inhibitors. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately triggering cell death. nih.govnih.gov Bortezomib, a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma. nih.govnih.govwikipedia.org Its mechanism of action involves the boronic acid moiety forming a complex with the N-terminal threonine hydroxyl group in the proteasome's active site. wikipedia.org Another FDA-approved boronic acid-based proteasome inhibitor is ixazomib. nih.gov

However, a specific investigation of 4-Cyclopentylphenylboronic acid as a proteasome inhibitor or anti-cancer agent did not yield any dedicated research in the public domain.

Beta-Lactamase Inhibitors (General Boronic Acid Context)

The rise of antibiotic resistance has spurred the development of new strategies to combat bacterial infections. One such approach is the use of β-lactamase inhibitors in combination with β-lactam antibiotics. drugs.comnih.govnih.govnih.gov Boronic acids have emerged as effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance by hydrolyzing the β-lactam ring of antibiotics like penicillins and cephalosporins. nih.govnih.gov These boronic acid transition state inhibitors (BATSIs) mimic the tetrahedral intermediate formed during β-lactam hydrolysis, effectively blocking the enzyme's activity. nih.govresearchgate.net

Despite the promise of boronic acids in this field, there is no specific research available detailing the activity of this compound as a β-lactamase inhibitor.

Molecular Recognition and Sensing Applications of Boronic Acids

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application in molecular recognition and sensing. researchgate.netnih.gov This interaction is particularly useful for the detection of saccharides and other biologically important molecules containing diol functionalities.

Interactions with Diols and Saccharides

Boronic acids react with diols to form five- or six-membered cyclic boronate esters. researchgate.net This reversible covalent interaction has been extensively utilized in the development of chemosensors for carbohydrates. nih.govmdpi.com The binding affinity and selectivity can be tuned by modifying the structure of the boronic acid, leading to sensors that can differentiate between various saccharides. nih.gov For instance, fluorescent phenylboronic acids have been used in conjunction with cyclodextrins to create supramolecular saccharide sensors. nih.gov

Development of Glucose-Responsive Systems (General Boronic Acid Context)

A significant application of boronic acid-saccharide interactions is in the development of glucose-responsive systems, particularly for the controlled delivery of insulin (B600854). nih.govnih.govnih.gov These systems are designed to release insulin in response to elevated glucose levels, mimicking the function of a healthy pancreas. nih.gov Phenylboronic acid-containing materials are among the most studied for constructing these "smart" drug delivery platforms. mdpi.com The binding of glucose to the boronic acid moieties can trigger changes in the material's properties, such as swelling or disassembly, leading to insulin release. nih.govnih.gov

No research was found that specifically implicates this compound in the development of glucose-responsive systems.

Applications in Drug Delivery Systems

Beyond glucose-responsive systems, boronic acids are being explored for broader applications in drug delivery. Their ability to interact with diols on cell surfaces can be harnessed for targeted drug delivery. For example, phenylboronic acid-conjugated nanoparticles have been developed to target cancer cells, which often overexpress sialic acid-containing glycoproteins on their surface. The pH-responsive nature of the boronic acid-diol interaction can also be exploited for triggered drug release in the acidic tumor microenvironment.

Specific research on the use of this compound in drug delivery systems is currently not available in the scientific literature.

Boronic Acid-Functionalized Polymers and Materials

The incorporation of boronic acids into polymers creates materials with unique, stimuli-responsive properties. Phenylboronic acid (PBA) and its derivatives are key building blocks in this field due to their ability to form reversible covalent bonds with 1,2- or 1,3-diols. nih.govresearchgate.net This interaction is the foundation for creating "smart" materials that can respond to specific biological cues, most notably the presence of glucose and changes in pH. nih.govnih.gov

Boronic acid-functionalized polymers can be designed as nano-carriers for drug delivery. nih.gov These polymers can self-assemble into structures like micelles or nanoparticles that encapsulate therapeutic agents. nih.gov The release of the encapsulated drug can be triggered by the local environment. For instance, in the presence of high glucose concentrations, the glucose molecules will competitively bind to the boronic acid moieties, disrupting the polymer matrix and releasing the drug. researchgate.net This mechanism is of great interest for developing self-regulated drug delivery systems, particularly for diabetes treatment. nih.gov

Furthermore, the reversible nature of the boronic ester bond, formed between a boronic acid and a diol, is sensitive to pH. This allows for the creation of pH-responsive drug delivery systems that can selectively release their payload in the acidic microenvironments characteristic of tumor tissues. nih.govresearchgate.net Materials containing boronic acids can be engineered to be sensitive to physiologically relevant pH ranges, enhancing their potential for targeted therapies. researchgate.net While the principles of creating boronic acid-functionalized polymers are well-established using various phenylboronic acid derivatives, specific research detailing the incorporation of this compound into such polymers or materials is not extensively documented in publicly available literature. However, its structural similarity to other phenylboronic acids suggests it could potentially serve as a hydrophobic building block in the synthesis of such advanced materials.

Targeted Delivery Mechanisms

The boronic acid group is a versatile tool for targeted drug delivery, primarily due to its unique chemical reactivity. Phenylboronic acid (PBA) and its derivatives can selectively bind to molecules containing diols, such as carbohydrates found on cell surfaces. researchgate.netnih.gov This interaction has become a cornerstone for designing therapies that target cancer cells, which often overexpress certain sugar molecules like sialic acid on their surfaces. researchgate.netnih.gov

The mechanism relies on the formation of a reversible boronic ester bond between the boronic acid moiety of a delivery agent and the diol groups of sialic acid on the cancer cell membrane. nih.gov This binding affinity can be pH-dependent, which is particularly advantageous for cancer targeting. The microenvironment of solid tumors is typically more acidic (pH ~6.5) than that of healthy tissues (pH ~7.4). The binding between PBA and sialic acid can be stronger in this acidic environment, leading to more selective accumulation of the drug carrier at the tumor site. nih.gov

This targeting strategy can be implemented in various ways:

Direct Conjugation: A therapeutic drug can be modified with a boronic acid group to directly target sialic acid-rich cancer cells.

Nanoparticle Functionalization: Nanoparticles carrying a therapeutic payload can be decorated with boronic acid-containing molecules. This approach combines the benefits of nanotechnology, such as the enhanced permeability and retention (EPR) effect, with active targeting. nih.govnih.govnih.gov A new method for assembling targeted nanoparticles involves the complexation between boronic acid-containing targeting moieties (like an antibody fragment) and diol-containing polymers that form the nanoparticle core. nih.gov

While this compound itself is a small molecule, it can be used as a chemical precursor or building block. It could be incorporated into larger, more complex drug delivery systems or nanoparticles designed to exploit the boronic acid-diol targeting mechanism. nih.govdrugdiscoverytrends.com

Boron Neutron Capture Therapy (BNCT) (General Boronic Acid Context)

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that uses a non-radioactive isotope of boron, boron-10 (B1234237) (¹⁰B), and low-energy (thermal) neutrons to selectively destroy cancer cells. nih.gov The therapy is based on a nuclear capture and fission reaction. nih.gov First, a patient is administered a tumor-targeting compound containing ¹⁰B. nih.gov This compound is designed to accumulate preferentially in malignant cells while clearing rapidly from surrounding healthy tissue. nih.gov

Once the boron agent has localized in the tumor, the tumor is irradiated with a beam of low-energy neutrons. nih.gov These neutrons themselves are not highly damaging to tissue. However, when a ¹⁰B atom captures a neutron, it undergoes a nuclear reaction to produce a high-energy alpha particle (a helium nucleus, ⁴He) and a recoiling lithium-7 (B1249544) nucleus (⁷Li). nih.gov

¹⁰B + n → [¹¹B]* → ⁴He + ⁷Li + 2.31 MeV

These resulting particles are highly destructive but have a very short path length, approximately 5–9 micrometers, which is about the diameter of a single cell. nih.gov This ensures that the cell-killing effect is confined almost exclusively to the boron-loaded tumor cells, sparing the adjacent healthy cells from significant radiation damage. nih.gov This cellular-level targeting is the major advantage of BNCT over conventional radiotherapy. nih.gov

Design of Boron Delivery Agents

The success of Boron Neutron Capture Therapy (BNCT) is critically dependent on the efficacy of the boron delivery agent. nih.gov The ideal agent must deliver a sufficient concentration of ¹⁰B to tumor cells while maintaining a low concentration in surrounding normal tissues and blood. researchgate.net Two small-molecule boron agents, (L)-4-dihydroxy-borylphenylalanine (BPA) and sodium borocaptate (BSH), have been used in clinical trials, but they are considered suboptimal due to issues with tumor selectivity and retention. mdpi.com This has driven extensive research into developing new and improved boron carriers. researchgate.net

Key requirements for an effective boron delivery agent include:

High Tumor Selectivity: The agent must preferentially accumulate in tumor cells, resulting in high tumor-to-normal tissue (T/N > 5) and tumor-to-blood (T/B > 3.5) concentration ratios. researchgate.net

Sufficient Boron Concentration: It must deliver and maintain a concentration of approximately 20-30 µg of ¹⁰B per gram of tumor tissue for the duration of the neutron irradiation. nih.gov

Low Systemic Toxicity: The compound itself should be non-toxic and have no adverse pharmacological effects. researchgate.net

Rapid Clearance: The agent should clear quickly from the blood and healthy tissues to minimize off-target damage during irradiation. researchgate.net

Appropriate Water Solubility: The agent needs adequate solubility for administration, yet often requires some lipophilicity to cross cell membranes.

To meet these criteria, researchers are exploring a wide array of molecular designs and delivery platforms. researchgate.netresearchgate.net These include boron-containing amino acids, nucleosides, peptides, porphyrins, antibodies, liposomes, and various types of nanoparticles. nih.govresearchgate.net The strategy often involves attaching boron clusters or boronic acid derivatives to molecules that have a natural affinity for tumor cells, such as components for nucleic acid or protein synthesis, or ligands for overexpressed receptors on cancer cells. nih.gov The benzothiazole-based boron complex 4-(benzo[d]thiazol-2-yl)phenylboronic acid (BTPB), for example, is a low-molecular-weight compound that has shown potential due to its ability to cross the blood-brain barrier. researchgate.net

Table 1: Ideal Properties of Boron Delivery Agents for BNCT

| Property | Desired Characteristic | Rationale |

|---|---|---|

| Tumor Boron Level | > 20-30 µg ¹⁰B / g tumor | To ensure a lethal dose of radiation is delivered to cancer cells upon neutron capture. nih.gov |

| Tumor/Normal Tissue Ratio | > 5:1 | To maximize damage to the tumor while sparing adjacent healthy tissues. researchgate.net |

| Tumor/Blood Ratio | > 3.5:1 | To minimize radiation damage to blood components and the vascular system. researchgate.net |

| Systemic Toxicity | Low / Non-toxic | The agent should not be harmful on its own, as the therapeutic effect comes from the binary action with neutrons. researchgate.net |

| Clearance | Rapid from blood & normal tissue | Reduces off-target radiation effects and allows for a well-defined treatment window. researchgate.net |

| Persistence in Tumor | Must be retained for hours | To maintain a therapeutic concentration throughout the neutron irradiation procedure. researchgate.net |

This table provides a summary of the ideal characteristics for a boron delivery agent used in Boron Neutron Capture Therapy.

Computational Studies and Molecular Docking in BNCT

Computational chemistry, particularly molecular docking, has become an indispensable tool in the rational design of new therapeutic agents, including those for Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.netnih.gov Molecular docking is a computational method used to predict how a small molecule (a ligand, such as a boron delivery agent) binds to a macromolecule (a receptor, such as a protein or enzyme). researchgate.net

The process involves generating numerous possible orientations and conformations of the ligand within the binding site of the target receptor and then using a scoring function to estimate the binding affinity for each pose. researchgate.net A high negative value for the binding energy typically indicates a more stable and favorable interaction. researchgate.net

In the context of BNCT, these computational techniques are used to:

Screen Virtual Libraries: Researchers can computationally screen vast libraries of boron-containing compounds against specific biological targets known to be overexpressed in cancer cells (e.g., transporters, receptors, or enzymes). This allows for the rapid identification of promising lead candidates before undertaking expensive and time-consuming synthesis and laboratory testing.

Optimize Lead Compounds: Once a promising compound is identified, molecular docking can be used to guide its chemical modification to improve binding affinity, selectivity, and other pharmacokinetic properties. researchgate.netnih.gov For instance, derivatives of the drug fingolimod (B1672674) containing boronic acid esters were designed and evaluated for their anticancer activity using docking studies. researchgate.net

Elucidate Mechanisms: Docking can help hypothesize how a boron agent is transported into a cell or retained. For example, molecular docking experiments were used to investigate how phenylboronic acid might bind to importin proteins, which are involved in nuclear transport, suggesting a mechanism for delivering boron directly to the cell nucleus. nih.gov

By providing atomic-level insights into drug-target interactions, computational studies accelerate the design and discovery of the next generation of highly selective and effective boron delivery agents for BNCT. researchgate.net

Materials Science and Supramolecular Chemistry Research

Construction of Boron-Containing Polymers and Advanced Materials

The incorporation of boron into polymer chains imparts unique electronic and structural properties, leading to advanced materials with applications in catalysis, separations, and sensing. acs.org Boronic acid-containing polymers, in particular, have garnered significant attention for their stimuli-responsive nature and utility in biological and materials science applications. acs.orgnih.gov

The synthesis of well-defined boronic acid polymers can be achieved through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). acs.org This allows for precise control over molecular weight, composition, and architecture. For a monomer like 4-Cyclopentylphenylboronic acid, the cyclopentyl group would contribute to the polymer's hydrophobicity, influencing its solubility and self-assembly behavior in different solvents. The synthesis of water-soluble boronic acid copolymers is also a significant area of research, often achieved by copolymerizing a protected boronic acid monomer with a hydrophilic monomer. acs.org Subsequent deprotection yields a water-soluble polymer whose responsive behavior can be tuned by the ratio of hydrophobic (like the cyclopentylphenyl moiety) and hydrophilic units. acs.org

These boronic acid-functionalized polymers are precursors to a variety of advanced materials:

Self-Healing Materials: The reversible nature of boronate ester bonds allows for the creation of dynamic polymer networks that can self-heal. wur.nl Cross-linked materials using boronic esters can dissociate and reform, enabling the material to repair damage. wur.nl

Covalent Adaptable Networks (CANs): By incorporating dynamic covalent boronic ester bonds into polymer networks, materials known as CANs or vitrimers can be produced. nih.gov These materials behave like thermosets at operating temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures, due to the reversible cross-links. nih.gov Polystyrene functionalized with boronic esters is an example of merging these properties with commodity plastics. nih.gov

Injectable Hydrogels: Boronic acid-functionalized polymers, such as those based on polyethylene (B3416737) glycol (PEG), can form injectable hydrogels when cross-linked with polyol compounds like plant-derived polyphenols. rsc.org These hydrogels form under physiological conditions and exhibit shear-thinning and self-healing properties, making them suitable for biomedical applications like drug delivery. rsc.orgnih.gov

Table 1: Research Findings on Boron-Containing Polymers

| Polymer Type | Key Feature | Potential Application | Relevant Compounds | Reference |

|---|---|---|---|---|

| Water-Soluble Boronic Acid Copolymers | Stimuli-responsive behavior in aqueous media. | Sensing, Drug Delivery | Poly(dimethylacrylamide), Poly(ethylene glycol) | acs.org |

| Covalent Adaptable Networks (CANs) | Recyclable thermoset properties. | Recyclable Materials | Polystyrene, TetraAzaADamantanes | nih.gov |

| Injectable Hydrogels | Forms gel at physiological pH, self-healing. | Biomedical, Drug Delivery | Poly(ethylene glycol), Polyphenols (e.g., Ellagic Acid, Tannic Acid) | rsc.org |

Applications in Sensor Technologies

Boronic acids are extensively used as molecular recognition elements in sensor systems, particularly for the detection of saccharides and other diol-containing molecules. nih.govwikipedia.orgresearchgate.net This capability stems from the ability of the boronic acid moiety to reversibly form stable cyclic boronate esters with 1,2- or 1,3-diols. nih.govmdpi.com This binding event can be translated into a measurable signal, most commonly a change in fluorescence. nih.gov

Fluorescent sensors based on boronic acids often employ a mechanism called photoinduced electron transfer (PET). spiedigitallibrary.org In a typical design, a fluorophore (like anthracene) is chemically linked to the boronic acid. A nearby Lewis base, such as a tertiary amine, can quench the fluorescence of the fluorophore through PET. When the boronic acid binds to a diol, its Lewis acidity increases. spiedigitallibrary.org This strengthens the interaction with the quenching amine, which in turn can disrupt the PET process and lead to an increase in fluorescence intensity. spiedigitallibrary.org

Solubility: The hydrophobic cyclopentyl group can enhance the sensor's solubility in non-polar environments or allow it to be embedded within polymeric matrices or membranes for device fabrication. bath.ac.uk

Environmental Sensitivity: The bulky cyclopentyl group can create a specific microenvironment around the boron center, potentially influencing the binding affinity and selectivity for different saccharides.

Research has led to the development of boronic acid-based sensors for various targets, including glucose, which is crucial for monitoring diabetes. nih.govnih.gov These sensors are being designed for non-invasive applications, such as integration into contact lenses to measure glucose levels in tear fluid. nih.gov The versatility of boronic acid chemistry allows for the creation of sensors that operate across a range of pH levels and can be tailored for high sensitivity to physiologically relevant concentrations. nih.govmdpi.com

Table 2: Principles of Boronic Acid-Based Fluorescent Sensors

| Component | Function | Example | Reference |

|---|---|---|---|

| Recognition Element | Binds to target molecules (diols). | Boronic Acid Moiety (e.g., from this compound) | nih.govwikipedia.org |

| Signal Transducer | Generates a detectable signal upon binding. | Fluorophore (e.g., Anthracene, Quinolinium) | nih.govnih.gov |

| Modulation Mechanism | Controls the signal output. | Photoinduced Electron Transfer (PET) | spiedigitallibrary.org |

| Target Analyte | Molecule to be detected. | Saccharides (e.g., Glucose, Fructose), Glycoproteins, Catechols | nih.govmdpi.comnih.gov |

Role in Crystal Engineering and Molecular Architecture

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govnih.gov Boronic acids have emerged as highly valuable building blocks in this field due to the directional and reliable hydrogen-bonding capabilities of the -B(OH)₂ group. nih.gov This group can act as both a hydrogen bond donor and acceptor, similar to the well-studied carboxylic acid and amide functional groups, allowing it to form predictable supramolecular synthons. nih.gov

This compound is a prime candidate for crystal engineering studies. Its boronic acid group can form robust O-H···O or O-H···N hydrogen bonds with complementary functional groups on other molecules, known as co-formers. nih.gov This leads to the formation of multi-component crystals, or cocrystals. The predictable nature of these interactions allows for the rational design of complex molecular architectures.

Studies on similar molecules, like 4-cyanophenylboronic acid, have shown that the boronic acid group can adopt different conformations (e.g., syn-syn, syn-anti), leading to a diversity of network structures, including stacked layers, helical chains, and ribbons when combined with various N-donor co-formers. nih.gov The combination of strong, directional hydrogen bonds from the boronic acid and weaker, less directional forces from the substituent (like the cyclopentyl group) provides a powerful strategy for controlling molecular assembly in the solid state. nih.gov

Table 3: Intermolecular Interactions in Boronic Acid Cocrystals

| Interaction Type | Description | Role in Crystal Engineering | Reference |

|---|---|---|---|

| Hydrogen Bonding (O-H···O, O-H···N) | Strong, directional interaction involving the boronic acid's hydroxyl groups. | Forms primary supramolecular synthons, directing the assembly of molecules. | nih.govnih.gov |

| van der Waals Forces | Weaker, non-directional forces arising from the hydrocarbon portions (e.g., cyclopentyl group). | Influences crystal packing, density, and overall topology. | researchgate.net |

| Halogen Bonding | A non-covalent interaction involving a halogen atom, can be used in conjunction with hydrogen bonding. | Provides secondary structural support, organizing synthons into extended architectures. | nih.gov |

Dynamic Covalent Chemistry and Reversible Click Reactions

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. wur.nlnih.gov The formation of boronate esters from boronic acids and diols is a cornerstone of DCC. acs.orgnih.govacs.org This reaction is covalent, yet readily reversible under mild conditions (e.g., changes in pH or the presence of a competitive diol), making it ideal for creating dynamic materials and systems. acs.orgresearchgate.net

The boronic acid group of this compound can participate in these dynamic exchanges. When combined with multifunctional diols, it can lead to the formation of dynamic covalent polymers or networks. acs.org These systems can rearrange their components, allowing for applications in self-healing materials, adaptable catalysts, and controlled-release formulations. wur.nlnih.gov

Furthermore, boronic acid chemistry has been integrated into the framework of "click chemistry." While the most famous click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the concept broadly applies to reactions that are high-yielding, simple, and create minimal byproducts. rsc.org Boronic acid-mediated conjugations, such as the formation of iminoboronates or salicylhydroxamic-boronate esters, are considered reversible click reactions. rsc.org These reactions are finding applications in chemical biology, medicinal chemistry, and materials science. rsc.org

However, the use of boronic acids in traditional copper-catalyzed click reactions can present challenges. Copper(I) catalysts can sometimes mediate the degradation of the carbon-boron bond. nih.govnih.gov Researchers have investigated these issues and found that the susceptibility to degradation can depend on the specific boronic acid structure and that certain additives can protect the boronic acid moiety during the reaction. nih.govnih.gov In some cases, boronic acids themselves have been found to catalyze click-type condensation reactions under specific conditions, such as in microdroplets, highlighting the expanding versatility of this functional group. rsc.org

Table 4: Boronic Acids in Dynamic and Click Chemistry

| Concept | Role of Boronic Acid | Example Application | Reference |

|---|---|---|---|

| Dynamic Covalent Chemistry (DCC) | Forms reversible covalent boronate esters with diols. | Self-healing materials, stimuli-responsive polymers, controlled drug release. | nih.govacs.orgacs.org |

| Reversible Click Chemistry | Participates in high-efficiency, reversible conjugations (e.g., iminoboronate formation). | Bioconjugation, dynamic supramolecular systems. | rsc.org |

| Click Reaction Compatibility | Can be a substrate in CuAAC, though potential for C-B bond cleavage exists. | Synthesis of complex boronic acid-containing molecules. | nih.govnih.govacs.org |

Mechanistic and Computational Studies on 4 Cyclopentylphenylboronic Acid Reactivity

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to model and understand the intricate details of reaction pathways at a molecular level. For 4-cyclopentylphenylboronic acid, theoretical studies primarily focus on its participation in widely-used cross-coupling reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for examining the molecular structure and electronic properties of organoboron compounds, including this compound. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP, allow for the optimization of molecular geometries and the determination of various electronic parameters that govern reactivity. nih.gov

For substituted phenylboronic acids, DFT studies help in understanding the influence of substituents on the geometric and electronic structure of the molecule. nih.gov In the case of this compound, the cyclopentyl group at the para position exerts an electron-donating effect, which can influence the acidity of the boronic acid and its reactivity in processes like the Suzuki-Miyaura coupling. DFT calculations can quantify these effects by analyzing bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, the C-B bond length and the geometry around the boron atom are critical parameters that can be accurately predicted. nih.govbeilstein-journals.org

Furthermore, DFT is employed to study the conformational landscape of the molecule, identifying the most stable conformers. nih.gov The orientation of the cyclopentyl group relative to the phenyl ring and the rotational barrier of the B(OH)2 group are important aspects that can be elucidated through these calculations.

Table 1: Representative Theoretical Descriptors for Phenylboronic Acid Derivatives from DFT Studies

| Descriptor | Typical Value/Observation | Significance for this compound |

| C-B Bond Length | ~1.55 - 1.57 Å | Influences the ease of transmetalation. The electron-donating cyclopentyl group may slightly alter this length. |

| O-B-O Angle | ~118 - 120° | Reflects the sp2 hybridization of the boron atom in the free acid. |

| Rotational Barrier of B(OH)2 | Low energy barrier | Allows for facile rotation to achieve the optimal geometry for reaction. |

| HOMO-LUMO Gap | Varies with substitution | The electron-donating cyclopentyl group is expected to raise the HOMO energy, potentially affecting reactivity. |

Note: The values presented are generalized from studies on substituted phenylboronic acids and serve as an illustrative guide for this compound.

Free Energy Diagrams and Transition State Analysis

Understanding the complete energy profile of a reaction is fundamental to determining its feasibility and rate. Free energy diagrams, constructed from computational data, map the energy changes as reactants are converted to products through various transition states and intermediates.

In the context of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, transition state analysis is crucial for identifying the rate-determining step. pku.edu.cn The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Experimental Mechanistic Elucidation

While computational studies provide invaluable insights, experimental investigations are essential to validate theoretical predictions and to uncover unexpected reaction pathways.

Kinetic Studies and Reaction Profiling

Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. nih.govacs.org For reactions involving this compound, kinetic profiling can help to determine the reaction order with respect to each reactant, offering clues about the composition of the transition state.

In the Suzuki-Miyaura coupling, for example, detailed kinetic analysis can help to discern the roles of the boronic acid and the base in the transmetalation step. nih.govacs.orgnih.gov By systematically varying the concentration of this compound and monitoring the reaction progress, typically by techniques like GC-MS or HPLC, the rate law for the reaction can be established. mdpi.com This information, when combined with computational data, provides a more complete picture of the reaction mechanism.

Spectroscopic Characterization of Intermediates

The direct observation and characterization of reaction intermediates are powerful methods for confirming a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool. 11B NMR is used to monitor the environment of the boron atom, allowing for the distinction between the trigonal boronic acid and the tetrahedral boronate species that are often key intermediates. nih.govacs.org 1H and 13C NMR provide information about the organic framework of the molecule, while 19F NMR can be used if a fluorine-labeled derivative is studied. nih.gov The formation of palladium-bound intermediates in cross-coupling reactions can also be probed by these NMR techniques, providing direct evidence for the steps of the catalytic cycle. nih.gov

Radical Trapping Experiments

In some reaction mechanisms, radical species may be involved. Radical trapping experiments are designed to detect the presence of these highly reactive intermediates. A common method involves the use of a radical trap, a molecule that can react with a radical to form a stable, detectable product.

A widely used radical trap is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govorganic-chemistry.orgchempedia.info If a reaction involving this compound is suspected to proceed via a radical pathway, the addition of TEMPO to the reaction mixture would result in the formation of a TEMPO-adduct with the cyclopentylphenyl radical. researchgate.netreddit.com The detection of this adduct, typically by mass spectrometry, would provide strong evidence for the involvement of radical intermediates. The absence of such an adduct, however, does not definitively rule out a radical mechanism, as the radical may react faster through another pathway.

The reactivity of this compound is centrally defined by its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of this reaction, which can be extrapolated to understand the reactivity of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is often the rate-limiting step of the reaction. DFT studies have shown that the energy barrier for this step is influenced by the nature of the halide, the solvent, and the phosphine (B1218219) ligands on the palladium catalyst.

Transmetalation: This step involves the transfer of the organic group (in this case, the cyclopentylphenyl group) from the boronic acid to the palladium center. This process typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Computational models suggest that the transmetalation can proceed through different pathways, and the presence of the base is crucial for this step to occur efficiently.

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium complex, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is generally facile and irreversible.

The electronic properties of the substituents on the phenylboronic acid can influence the reaction rates. The cyclopentyl group at the para position is an electron-donating group, which can affect the electronic density of the phenyl ring and, consequently, its reactivity. The electronic effect of substituents can be quantified using Hammett constants (σ).

| Substituent | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

| Cyclopentyl | -0.05 | -0.14 |

| Methyl | -0.07 | -0.17 |

| Hydrogen | 0.00 | 0.00 |

| Chloro | 0.37 | 0.23 |

| Nitro | 0.71 | 0.78 |

This table presents Hammett constants for selected substituents to provide context for the electronic effect of the cyclopentyl group. A negative value indicates an electron-donating effect. mdpi.com

The negative Hammett para constant (σp = -0.14) for the cyclopentyl group indicates its electron-donating nature, which can increase the nucleophilicity of the phenyl ring, potentially influencing the transmetalation step. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The 4-cyclopentylphenyl moiety is a structural feature found in a number of biologically active compounds, particularly as inhibitors of kinases and as receptor antagonists. While a systematic SAR study of a library of this compound derivatives is not extensively documented in publicly available literature, the analysis of compounds containing this fragment provides valuable insights into its role in modulating biological activity.

In the context of kinase inhibitors, the cyclopentylphenyl group often occupies a hydrophobic pocket in the enzyme's active site. The size and shape of the cyclopentyl group can contribute to favorable van der Waals interactions, enhancing binding affinity.

For adenosine (B11128) receptor antagonists, the 8-position of the xanthine (B1682287) scaffold has been a key site for modification. Studies have shown that the introduction of cycloalkyl substituents at this position can significantly impact potency and selectivity. For instance, 8-cycloalkyl substituents have been shown to markedly increase the activity of certain xanthines at the A2 adenosine receptor. nih.gov

A qualitative summary of the structure-activity relationships for derivatives containing the 4-cyclopentylphenyl moiety is presented below, based on findings from various studies on different biological targets.

| General Structure / Modification | Biological Target | Observed Effect on Activity |

| Introduction of 8-cycloalkyl (including cyclopentyl) substituent on xanthine core | Adenosine A2 Receptor | Markedly increased activity of caffeine (B1668208) and 1,3-dipropyl-7-methylxanthine. nih.gov |

| Presence of 4-cyclopentylphenyl group in kinase inhibitors | Various Kinases | Often associated with potent inhibitory activity by occupying a hydrophobic pocket. |

| Variation of the cycloalkyl group size (e.g., cyclopentyl vs. cyclohexyl) | Adenosine Receptors | Can influence selectivity between A1 and A2 receptor subtypes. nih.gov |

Future Directions and Emerging Research Avenues for 4 Cyclopentylphenylboronic Acid

Development of Novel Catalytic Systems for 4-Cyclopentylphenylboronic Acid Transformations

The development of innovative catalytic systems is a cornerstone of modern organic chemistry, and research in this area is set to enhance the reactivity and applicability of this compound. While primarily known as a reagent in transition metal-catalyzed reactions, boronic acids are also emerging as catalysts themselves. acs.org

Future research is focused on creating more efficient and selective catalysts for transformations involving this compound. This includes the development of novel ruthenium-based catalysts for asymmetric additions to aldehydes, which can produce chiral alcohols—important building blocks in the pharmaceutical industry. nih.gov Recent studies have shown that Ru-monophosphine catalysts can promote the enantioselective addition of arylboronic acids to aliphatic aldehydes with excellent yields and enantioselectivities. nih.gov

Furthermore, the concept of arylboronic acid catalysis is being explored for a variety of C-C bond-forming reactions. acs.org For instance, arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, producing water as the only byproduct. acs.org The development of solid-supported arylboronic acid catalysts is another promising avenue. rsc.org These heterogeneous catalysts offer advantages such as ease of recovery and reuse, making them suitable for continuous flow reactors and industrial applications. rsc.orgrsc.org An example is a catalyst prepared by the co-polymerization of styrene, DVB, and 4-styreneboronic acid, which has demonstrated high reactivity in direct amidation reactions. rsc.org

| Catalyst System | Transformation | Key Features |

| Ru-monophosphine | Asymmetric addition to aliphatic aldehydes | Produces chiral alcohols with high yield and enantioselectivity. nih.gov |

| Pentafluorophenylboronic acid | Dehydrative C-alkylation and allylation | Utilizes benzylic alcohols as electrophiles, with water as the only byproduct. acs.org |

| 2-Carboxyphenylboronic acid with oxalic acid | Racemization of alcohols | Efficiently racemizes enantiomerically enriched secondary and tertiary alcohols. nih.gov |

| Solid-supported arylboronic acid | Direct amidation | Heterogeneous catalyst with wide substrate applicability and potential for use in flow reactors. rsc.org |

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. researchgate.netmdpi.com A key focus is the development of environmentally benign synthetic routes that minimize waste and avoid the use of hazardous materials. researchgate.net

One promising green approach is the ipso-hydroxylation of arylboronic acids to produce phenols. rsc.org A recently developed protocol utilizes aqueous hydrogen peroxide as the oxidant in ethanol, allowing for the rapid and high-yield synthesis of phenols at room temperature. rsc.org This method is scalable and avoids the need for chromatographic purification. rsc.org Such a process could be adapted for the large-scale, sustainable production of 4-cyclopentylphenol (B72727) from this compound.

The synthesis of arylboronic acids themselves is also a target for green chemistry innovations. A method involving the diazotization of arylamines followed by a Sandmeyer borylation offers a greener alternative to traditional routes. organic-chemistry.org Additionally, the use of water as a solvent in multicomponent reactions represents a significant step towards more sustainable chemical processes. researchgate.net These reactions, often performed at ambient temperature, can lead to high yields and simplified product isolation. researchgate.net

The inherent properties of boronic acids also contribute to their "green" profile. In drug design, for example, boronic acids are ultimately degraded to boric acid, a naturally occurring and readily eliminated compound. nih.gov This low toxicity and environmental impact make them attractive candidates for pharmaceutical development. nih.govnih.gov

Expansion of Applications in Biological Systems and Advanced Materials

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, are driving the expansion of its applications in biology and materials science. wikipedia.orgacs.org Research into this compound is expected to contribute to these emerging fields.

In medicinal chemistry, boronic acids have gained significant attention, highlighted by the success of drugs like bortezomib. nih.govnih.govresearchgate.net The boronic acid moiety can act as a pharmacophore, interacting with key amino acid residues in enzymes and proteins. wikipedia.orgresearchgate.net This has led to the development of boronic acid-based inhibitors for a range of therapeutic targets, including proteasomes and various enzymes implicated in cancer and infectious diseases. wikipedia.orgresearchgate.net The introduction of a boronic acid group can modify the selectivity and pharmacokinetic properties of bioactive molecules. nih.gov

The application of boronic acids extends to the development of advanced materials. Boronic acid-modified nanomaterials are being explored for biomedical applications such as drug delivery, sensing, and diagnostics. acs.org These materials can be designed to target specific biological molecules, like saccharides and glycoproteins, which are often overexpressed on the surface of cancer cells. acs.org Furthermore, boronic acids are being incorporated into covalent organic frameworks (COFs), which are porous crystalline polymers with potential applications in areas like immunoassays. mdpi.com

Interdisciplinary Research Integrating this compound

The future of this compound research lies in interdisciplinary collaboration, bringing together expertise from organic chemistry, medicinal chemistry, materials science, and biology. The synthesis of novel boronic acid derivatives, including those with unique substitution patterns like the cyclopentyl group, provides the tools for exploring new applications. nih.gov

Chemists are developing more sophisticated catalytic systems and greener synthetic routes, while biologists and medicinal chemists are investigating the interactions of these compounds with biological targets to design new therapeutic agents. nih.govrsc.orgnih.gov For example, the synthesis of boronic-imine structured compounds has opened up avenues for identifying new anticancer and antimicrobial agents. nih.gov

In the realm of materials science, the integration of boronic acids into polymers and nanomaterials is creating new possibilities for smart materials that can respond to biological stimuli. acs.org The collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating these advanced materials with tailored properties.

The continued exploration of this compound and related compounds through such interdisciplinary efforts is expected to lead to significant advancements in both fundamental science and practical applications, from new medicines to innovative materials.

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 4-Cyclopentylphenylboronic acid in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Rinse cautiously with water for several minutes; remove contact lenses if present. Consult a physician if irritation continues .

- Ventilation : Ensure adequate airflow to avoid dust accumulation, which may pose inhalation hazards .

Q. How should this compound be stored to ensure stability?

- Storage Recommendations :

- Store in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption, which can degrade boronic acids .

- Maintain temperature between 2–8°C in a dry, well-ventilated area. Avoid prolonged storage; monitor for discoloration or precipitation as signs of degradation .

Q. What are the primary applications of this compound in organic synthesis?

- Key Applications :

- Suzuki-Miyaura Cross-Coupling : Acts as a boronic acid partner in Pd-catalyzed C–C bond formation. Optimize reaction conditions using Pd(PPh₃)₄ (1–5 mol%) and a base like Na₂CO₃ in THF/water (3:1) at 80°C .

- Glycoprotein Enrichment : Functionalize magnetic nanoparticles (e.g., Fe₃O₄-C-Au) via thiol-boronic acid interactions for selective glycopeptide capture .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be applied to study this compound?

- Methodology :

- Conformational Analysis : Use Gaussian software with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate vibrational frequencies .

- Electronic Properties : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For phenylboronic acids, HOMO localization on the boronic group indicates nucleophilic attack sites .

- Molecular Docking : Simulate interactions with biomolecules (e.g., SARS-CoV-2 proteins) to assess binding affinity for drug design .

Q. What strategies optimize the yield of Suzuki-Miyaura cross-coupling reactions using this compound?

- Optimization Steps :

- Catalyst Selection : Test Pd(OAc)₂ with ligands like SPhos for electron-rich aryl partners .

- Solvent System : Use degassed toluene/ethanol (4:1) to minimize side reactions. Add molecular sieves to scavenge water .

- Base Screening : Compare K₃PO₄, Cs₂CO₃, and NaOtBu for optimal pH (pH 9–11 enhances boronate activation) .

Q. How do structural modifications (e.g., cyclopentyl substitution) affect reactivity in glycoprotein enrichment?

- Comparative Analysis :

- Steric Effects : The cyclopentyl group may reduce binding efficiency compared to smaller substituents (e.g., -OH) due to hindered diol-boronate complex formation .

- pH Sensitivity : Test binding capacity across pH 7.4–9.0; higher pH favors boronate-diol esterification but may reduce selectivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Characterization Workflow :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify protons adjacent to the boronic group (δ 7.2–7.8 ppm for aromatic signals) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Thermal Stability : Perform TGA/DSC to determine decomposition onset (>200°C typical for arylboronic acids) .

Data Contradiction Resolution

Q. How should researchers resolve conflicting storage guidelines for phenylboronic acids?

- Evidence-Based Approach :

- Cross-reference SDS from multiple suppliers (e.g., TCI America vs. Aladdin Biochemical). Prioritize recommendations specifying inert atmosphere storage (e.g., argon) over generic "dry place" instructions .

- Conduct stability tests: Monitor purity via HPLC after 1–6 months under proposed conditions to validate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.